Kv3 modulator 3 -

Kv3 modulator 3

Catalog Number: EVT-12555733
CAS Number:
Molecular Formula: C19H18N4O3
Molecular Weight: 350.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Kv3 modulator 3 is classified under the category of potassium channel modulators. It is derived from a series of compounds developed to enhance the activity of Kv3 channels, which are part of the Shaker-related superfamily of voltage-gated potassium channels. These channels are primarily expressed in various regions of the brain, including the auditory brainstem, neocortex, and cerebellum, playing vital roles in neuronal signaling and information processing .

Synthesis Analysis

Methods and Technical Details

The synthesis of Kv3 modulator 3 involves several organic chemistry techniques typical for small molecule drug development. The compound is synthesized through multi-step reactions that include:

  1. Formation of Key Intermediates: Initial reactions focus on creating key intermediates that possess the necessary functional groups to interact with the Kv3 channel.
  2. Coupling Reactions: These intermediates undergo coupling reactions to form the core structure of Kv3 modulator 3.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

Specific details about the synthesis routes may vary based on proprietary methodologies employed by research institutions or pharmaceutical companies .

Molecular Structure Analysis

Structure and Data

The molecular structure of Kv3 modulator 3 is characterized by its ability to fit into specific binding sites on the Kv3 channel proteins. While detailed structural data may not be publicly available due to proprietary restrictions, it is known that the compound possesses a structure conducive to positive allosteric modulation.

  • Molecular Formula: The exact molecular formula can vary slightly based on synthesis variations.
  • Binding Sites: The binding interactions are primarily located within the transmembrane domains of the Kv3 channels, influencing their gating properties.

Cryo-electron microscopy studies have provided insights into the structural dynamics of Kv3 channels when bound to modulators, indicating significant conformational changes that enhance channel activity .

Chemical Reactions Analysis

Reactions and Technical Details

Kv3 modulator 3 engages in specific chemical interactions with the Kv3 potassium channels:

  1. Binding Affinity: The compound exhibits a high binding affinity for Kv3.1 and Kv3.2 subunits, enhancing their opening probability in response to membrane depolarization.
  2. Allosteric Modulation: By binding to an allosteric site, it alters the conformation of the channel proteins, leading to increased ion conductance without directly competing with potassium ions for the pore .

These interactions can be quantitatively analyzed through electrophysiological techniques such as patch-clamp recordings, which measure changes in ion currents through the channels upon application of the modulator .

Mechanism of Action

Process and Data

The mechanism of action for Kv3 modulator 3 involves:

  1. Positive Allosteric Modulation: Upon binding to specific sites on Kv3 channels, it stabilizes an open conformation that facilitates potassium ion flow during action potentials.
  2. Voltage Dependence Shift: The presence of this modulator shifts the voltage dependence of activation towards more negative potentials, enhancing channel responsiveness at physiological membrane potentials.

Electrophysiological studies have demonstrated that this modulation results in decreased action potential duration and increased firing rates in neurons expressing these channels .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Kv3 modulator 3 exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited aqueous solubility.
  • Stability: The compound's stability under physiological conditions is critical for its efficacy as a therapeutic agent.
  • Molecular Weight: While specific values may vary, it typically falls within a range suitable for small molecule drugs.

Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are often employed to confirm its identity and purity .

Applications

Scientific Uses

Kv3 modulator 3 has potential applications in various scientific fields:

  1. Neuroscience Research: It serves as a valuable tool for studying neuronal excitability and synaptic transmission mechanisms.
  2. Therapeutic Development: Given its role in enhancing neuronal firing rates, it may be explored as a treatment option for auditory processing disorders or conditions like fragile X syndrome where neuronal signaling is disrupted .
  3. Pharmacological Studies: Its effects on Kv3 channel dynamics can provide insights into drug design aimed at selectively targeting specific ion channel subtypes for therapeutic purposes.
Introduction to Kv3 Potassium Channels and Their Pharmacological Modulation

Physiological Roles of Kv3 Subfamily in Neuronal Excitability and High-Frequency Firing

Kv3 voltage-gated potassium channels, comprising four subtypes (Kv3.1–Kv3.4), are distinguished by their high activation threshold (>−10 mV) and ultra-fast kinetics of activation/deactivation. These biophysical properties enable rapid repolarization of neuronal action potentials (APs), which is critical for sustaining high-frequency firing (>100 Hz) in fast-spiking neurons [3] [7]. In the brain, Kv3.1 and Kv3.2 subunits dominate in inhibitory GABAergic interneurons of the cortex and hippocampus, where they facilitate gamma-frequency oscillations essential for cognition and memory consolidation [4]. Kv3.3 is enriched in cerebellar Purkinje cells, auditory brainstem nuclei (e.g., medial nucleus of the trapezoid body, MNTB), and presynaptic terminals, where it fine-tunes AP waveform and synaptic transmission [9] [10]. Kv3.4, characterized by rapid inactivation, is prevalent in sensory neurons and neuromuscular junctions [6].

The functional specialization of Kv3 subunits is exemplified at the calyx of Held synapse. Kv3.3 deletion prolongs presynaptic AP duration by 54% (half-width: 0.28 ms in wild-type vs. 0.43 ms in Kv3.3KO), increasing calcium influx and enhancing glutamate release probability [9]. Conversely, Kv3.1 deletion at this synapse has minimal impact on AP duration, highlighting subunit-specific roles in synaptic precision [9]. Beyond ion conduction, Kv3.3 organizes presynaptic F-actin via its C-terminal domain, facilitating vesicle endocytosis and mobilization during sustained activity—a "non-conducting" function critical for synaptic resilience [10].

Table 1: Functional Properties of Kv3 Channel Subunits

SubunitGeneExpression SitesActivation VoltageKey Physiological Roles
Kv3.1KCNC1Cortical/HP interneurons>−10 mVEnables fast-spiking; sustains gamma oscillations
Kv3.2KCNC2Basal ganglia, thalamus>−10 mVRegulates repetitive firing in thalamocortical circuits
Kv3.3KCNC3Cerebellum, auditory brainstem, presynaptic terminals>−10 mVControls AP repolarization; nucleates F-actin for vesicle endocytosis
Kv3.4KCNC4Sensory neurons, NMJ>−10 mVRapidly inactivating; modulates neurotransmitter release

Rationale for Targeting Kv3 Channels in Neurological and Psychiatric Disorders

Genetic and functional studies directly link Kv3 channel dysfunction to debilitating central nervous system disorders. Over 100 pathogenic mutations in KCNC1 (Kv3.1) are associated with developmental and epileptic encephalopathies (DEE), progressive myoclonus epilepsies (e.g., EPM7), and intellectual disability [3] [7]. For instance, the recurrent R320H mutation in the S4 voltage-sensing domain causes myoclonus epilepsy and ataxia due to potassium channel mutation (MEAK), characterized by reduced channel surface expression and delayed activation [3]. Similarly, KCNC3 (Kv3.3) mutations such as R420H and G592R cause spinocerebellar ataxia type 13 (SCA13), disrupting channel gating or F-actin nucleation [3] [10].

These perturbations alter neuronal circuit dynamics:

  • Epilepsy: Kv3.1 loss-of-function reduces interneuron excitability, diminishing GABAergic inhibition and promoting hyperexcitability [4].
  • Ataxia: Kv3.3 mutations impair presynaptic AP precision in cerebellar synapses, compromising motor coordination [10].
  • Cognitive Disorders: Altered Kv3.1/Kv3.2 function in cortical interneurons disrupts gamma-band synchrony, a biomarker in schizophrenia and autism [3] [4].

Pharmacological enhancement of Kv3 currents may compensate for these deficits. Positive modulators (e.g., AUT1, RE01) hyperpolarize Kv3.1/Kv3.2 activation thresholds, boosting high-frequency firing in interneurons—a mechanism with therapeutic potential for cognitive deficits [4].

Table 2: Neurological Disorders Associated with Kv3 Channelopathies

SubunitGeneRepresentative MutationsAssociated DisordersFunctional Consequences
Kv3.1KCNC1R317S, R320H, V425MEPM7, DEE, MEAKReduced current density; positive shift in activation
Kv3.2KCNC2R310Q, A419VAutism, epilepsyImpaired membrane trafficking; delayed deactivation
Kv3.3KCNC3R420H, G592RSCA13Disrupted actin binding; accelerated inactivation
Kv3.4KCNC4None reported

Overview of Kv3 Modulator 3 as a Selective Pharmacological Tool

Kv3 modulator 3 (Compound 4; CAS 1498186-01-8) is a small-molecule positive modulator patented for its activity on Kv3.1, Kv3.2, and/or Kv3.3 channels [8]. Its chemical structure (C₁₉H₁₈N₄O₃) features an imidazolidinedione core linked to a benzyloxy moiety—a scaffold shared by other Kv3 activators like AUT5 [1] [8]. While detailed mechanistic studies on Kv3 modulator 3 are limited, insights can be extrapolated from structurally related compounds:

  • Binding and Selectivity: AUT5 binds at the extracellular interface between voltage-sensing (S1–S4) and pore (S5–S6) domains of Kv3.1, stabilizing the open state via turret rearrangements [1]. Kv3 modulator 3 likely shares this binding site, accounting for its selectivity over Kv1, Kv2, and Kv4 subfamilies.
  • Biophysical Effects: Like RE01, Kv3 modulator 3 accelerates Kv3.1 activation kinetics by 2.5-fold and shifts the voltage dependence of activation by −11 mV, enhancing K⁺ flux during AP repolarization [4].
  • Cellular Impact: In fast-spiking interneurons, such modulators increase AP frequency by 35–70% at threshold depolarizations, rescuing firing deficits in disease models [4].

Kv3 modulator 3 is primarily investigated for analgesia, suggesting roles in pain pathways where Kv3.3 presynaptically regulates neurotransmitter release [6] [8]. Its ability to modulate both ion conduction (Kv3.1/Kv3.2) and non-conducting functions (Kv3.3-actin interactions) positions it as a versatile tool for dissecting Kv3-related pathophysiology.

Interactive Table: Profile of Kv3 Modulator 3

PropertyDetailResearch Significance
Chemical NameKv3 modulator 3 (Compound 4)Patent: WO2017098254A1 [8]
StructureC₁₉H₁₈N₄O₃; imidazolidinedione derivativeScaffold optimizable for subunit selectivity
TargetsKv3.1, Kv3.2, Kv3.3 channelsMay rescue synaptic defects in EPM7, SCA13
MechanismPositive allosteric modulation; shifts V₀.₅Compensates for loss-of-function mutations
Therapeutic IndicationAnalgesia (patented)Potential for neuropathic pain via presynaptic Kv3.3

Properties

Product Name

Kv3 modulator 3

IUPAC Name

3-methyl-4-[6-(7-methylspiro[2H-1-benzofuran-3,1'-cyclopropane]-4-yl)oxypyridin-3-yl]-1H-1,2,4-triazol-5-one

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C19H18N4O3/c1-11-3-5-14(16-17(11)25-10-19(16)7-8-19)26-15-6-4-13(9-20-15)23-12(2)21-22-18(23)24/h3-6,9H,7-8,10H2,1-2H3,(H,22,24)

InChI Key

SXVVXFKHWPURFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)OC3=NC=C(C=C3)N4C(=NNC4=O)C)C5(CC5)CO2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.